molecular formula C12H16BrN B12845544 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Cat. No.: B12845544
M. Wt: 254.17 g/mol
InChI Key: JDSMSUYRAITTHF-UHFFFAOYSA-N
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Description

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chemical compound with the molecular formula C12H16BrN It is a derivative of naphthalene, featuring a bromine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent amination step involves the reaction of the brominated intermediate with an amine source, such as ammonia or an amine derivative, under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist of certain receptors, such as serotonin or dopamine receptors, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, including alterations in mood and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one

Uniqueness

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine

InChI

InChI=1S/C12H16BrN/c13-11-5-4-9-2-1-3-10(6-7-14)12(9)8-11/h4-5,8,10H,1-3,6-7,14H2

InChI Key

JDSMSUYRAITTHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)CCN

Origin of Product

United States

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